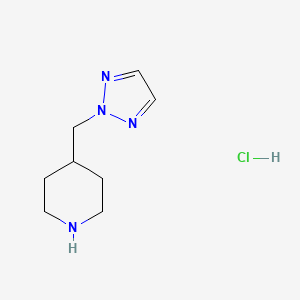

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Descripción general

Descripción

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14N4·HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a triazole ring, a five-membered ring containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophile in alkylation and arylation reactions. For example:

The methylene bridge between piperidine and triazole enhances steric accessibility, facilitating substitution at the piperidine nitrogen .

Acylation Reactions

The secondary amine undergoes acylation with electrophilic reagents:

The triazole group remains inert under these conditions, allowing selective modification of the piperidine .

Cross-Coupling Reactions

The triazole-methyl-piperidine scaffold participates in palladium-mediated couplings:

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Reductive Amination

The piperidine amine reacts with aldehydes/ketones under reductive conditions:

| Carbonyl Compound | Reducing Agent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH, RT | N-Benzylpiperidine derivative | 82% |

This method is critical for introducing hydrophobic substituents.

Cyclization Reactions

The compound serves as a precursor in heterocycle formation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Intramolecular cyclization | KOtBu, DMF, 120°C | Fused piperidine-triazole macrocycles | 55% |

Cyclization enhances rigidity, potentially improving target binding in drug design .

Acid-Base Reactions

As a hydrochloride salt, the compound undergoes neutralization:

| Base | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaOH | H₂O, RT | Free base form | Solubility adjustment |

The free base is often used in organic synthesis to avoid chloride interference .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research indicates that derivatives of triazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida albicans and Rhizopus oryzae through mechanisms involving disruption of cell wall synthesis and function.

Anticancer Properties

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride has also been investigated for its anticancer potential. Triazoles are known to interfere with cancer cell proliferation and induce apoptosis. A notable study explored the synthesis of triazole derivatives that exhibited potent cytotoxicity against various cancer cell lines, indicating the compound's potential as a lead in anticancer drug development .

Neuropharmacological Applications

The compound has implications in the treatment of neurological disorders. Its structural similarity to known neuroactive compounds positions it as a potential candidate for developing drugs targeting orexin receptors, which are involved in regulating sleep and appetite. Research has suggested that antagonists of these receptors may be beneficial in treating conditions such as insomnia and obesity .

Materials Science

Corrosion Inhibitors

In materials science, this compound is explored for its ability to serve as a corrosion inhibitor. The presence of the triazole moiety enhances the compound's ability to form protective films on metal surfaces, thereby preventing oxidation and degradation. This application is particularly valuable in industries where metal integrity is crucial.

Fluorescent Materials

The compound's unique structure allows for modifications that can yield fluorescent materials. Research into triazole-based compounds has led to the development of new fluorescent dyes used in various applications including bioimaging and sensors.

Industrial Chemistry

Synthesis Intermediates

In industrial chemistry, this compound serves as an intermediate in synthesizing various industrial chemicals and additives. Its role as a building block in organic synthesis is critical for producing more complex molecules used in pharmaceuticals and agrochemicals .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Condition | Mechanism of Action |

|---|---|---|

| Antimicrobial | Candida albicans | Disruption of cell wall synthesis |

| Antifungal | Rhizopus oryzae | Inhibition of fungal growth |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

| Neuropharmacological | Orexin receptors | Modulation of sleep and appetite |

Table 2: Synthetic Methods for this compound

| Method | Reagents Used | Yield (%) | Comments |

|---|---|---|---|

| Cyclization | Piperidine + Triazole derivative | Varies | Commonly used method |

| Oxidation | Potassium permanganate | Varies | Alters functional groups |

| Nucleophilic substitution | Various nucleophiles | Varies | Allows introduction of new substituents |

Case Studies

A recent study published in ACS Omega emphasized the versatility of triazole chemistry in drug development. The authors synthesized several triazole derivatives and evaluated their biological activities against various pathogens and cancer cell lines. The findings highlighted the potential of these compounds as therapeutic agents due to their unique mechanisms of action .

Another investigation focused on the synthesis and evaluation of 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride derivatives for their neuropharmacological effects. The study demonstrated promising results in modulating orexin receptor activity, suggesting applications in treating sleep disorders .

Mecanismo De Acción

The mechanism of action of 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to proteins and enzymes, affecting their activity. This binding can inhibit or activate certain pathways, leading to the compound’s observed biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole: A related compound with a similar triazole ring structure.

2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids: Compounds with similar triazole rings but different substituents.

Uniqueness

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a triazole ring. This structure imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Actividad Biológica

4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is a compound featuring a piperidine ring substituted with a triazole moiety. This structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's unique structure may confer various therapeutic properties, including antimicrobial and anticancer effects.

- IUPAC Name : this compound

- CAS Number : 1824057-09-1

- Molecular Formula : C8H15ClN4

- Molecular Weight : 202.69 g/mol

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of piperidine derivatives containing triazole moieties. For instance, derivatives similar to the compound have shown promising activity against Candida auris, a significant pathogen associated with high mortality rates due to drug resistance. In one study, synthesized piperidine-based triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris, indicating strong antifungal activity .

Anticancer Potential

The triazole ring is known for its role in enhancing the anticancer properties of compounds. Research has indicated that triazole derivatives can induce apoptosis and cell cycle arrest in cancer cells. For example, studies on related compounds have demonstrated that they can disrupt cancer cell membranes and induce significant cytotoxic effects . The mechanism of action often involves targeting specific cellular pathways that lead to programmed cell death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in cell signaling pathways.

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-(triazol-2-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-10-5-6-11-12;/h5-6,8-9H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBYRYYVDOCBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2N=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.